1-(3-Iodobenzyl)piperidine

Vue d'ensemble

Description

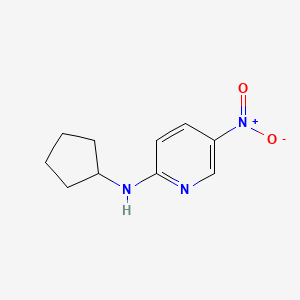

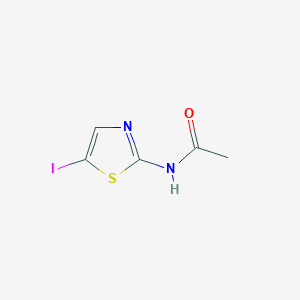

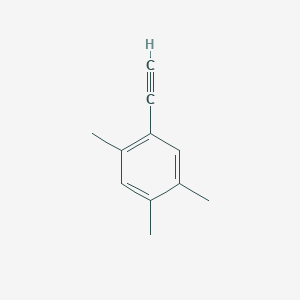

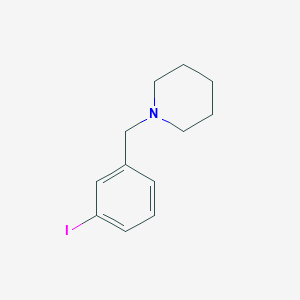

“1-(3-Iodobenzyl)piperidine” is a chemical compound with the molecular formula C12H16IN . It is a low melting solid with an orange appearance . This compound is used in laboratory chemicals .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A mild and simple technique for preparing 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine and their derivatives, as sigma-1 receptor ligands, with relatively high radiochemical yields via nucleophilic substitution reaction by means of isotopic and non-isotopic exchange reactions has been described .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A cross-coupling approach to enantioenriched 3-piperidines from pyridine- and sp2-hybridized boronic acids has been reported .

Physical And Chemical Properties Analysis

“this compound” is a low melting solid with an orange appearance . It has a molecular weight of 301.167 Da .

Applications De Recherche Scientifique

Radioiodination Techniques

1-(3-Iodobenzyl)piperidine and its derivatives are utilized in radioiodination, a technique crucial for creating sigma-1 receptor ligands. These compounds are synthesized through nucleophilic substitution reactions and isotopic exchange, providing high radiochemical yields. This method is efficient for preparing radioligands like 4-benzyl-1-(3-[125I]iodobenzylsulfonyl)piperidine (4-B-[125I]-IBSP) and 4-(3-iodobenzyl)-1-(benzylsulfonyl)piperazine (4-[125I]-IBBSPz), which are significant in nuclear medicine and biological research (Sadeghzadeh et al., 2014).

Development of Imaging Agents

This compound derivatives are pivotal in developing imaging agents for medical diagnostics. For instance, [125I]Spiro-I, a radioligand synthesized for potential SPECT tracer imaging of sigma-1 receptors, shows high affinity and subtype selectivity. It demonstrates significant concentration in organs containing sigma-1 receptors, like the lung and brain, indicating its specificity and potential in vivo application (Chen et al., 2010).

Comparative Tissue Distribution Studies

Comparative tissue distribution studies use this compound analogs to map vesamicol receptor (VR) density and evaluate cholinergic function. These studies explore the kinetics of such compounds in various tissues, notably the brain, and their interaction with pharmaceutical agents like haloperidol. This research is integral to understanding neurological and cholinergic processes (Efange et al., 1995).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of this compound derivatives contribute to pharmaceutical development. For example, compounds like 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime exhibit inhibitory activities against fungi, demonstrating their potential in creating new therapeutics (Xue Si-jia, 2011).

Mécanisme D'action

Target of Action

1-(3-Iodobenzyl)piperidine is a derivative of piperidine, an essential heterocyclic system used in the production of various drugs . Piperidine derivatives have been utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Specifically, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine (4-B-IBSP) has shown high-binding affinity to both sigma (σ) receptors .

Mode of Action

For instance, Icaridin, a piperidine compound, is known to stimulate the sensory hairs on the antennae of insects . Similarly, this compound might interact with its targets in a unique way, leading to specific biological changes.

Biochemical Pathways

Piperidine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

A related compound, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine, has been radioiodinated for use as a sigma-1 receptor ligand, suggesting potential applications in medical imaging .

Result of Action

Given its high binding affinity to sigma receptors, it may influence cellular processes regulated by these receptors .

Safety and Hazards

Orientations Futures

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

1-[(3-iodophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16IN/c13-12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRZUICHKJGHQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590427 | |

| Record name | 1-[(3-Iodophenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

859850-87-6 | |

| Record name | 1-[(3-Iodophenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine](/img/structure/B1612584.png)